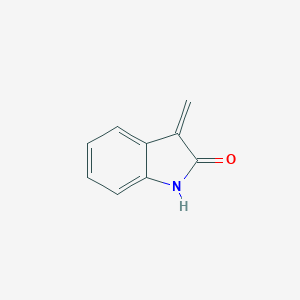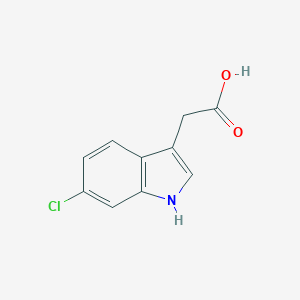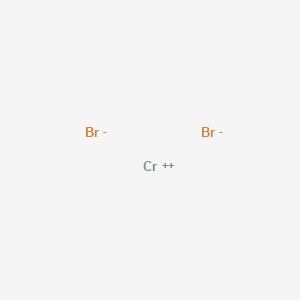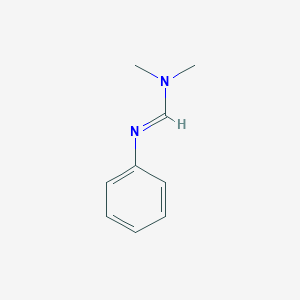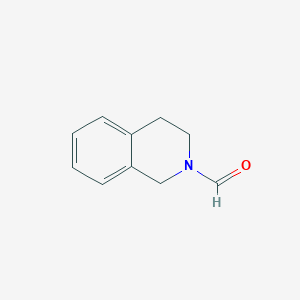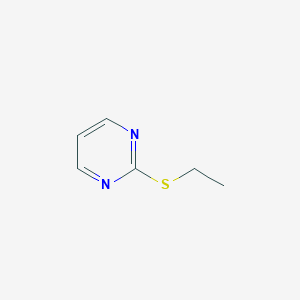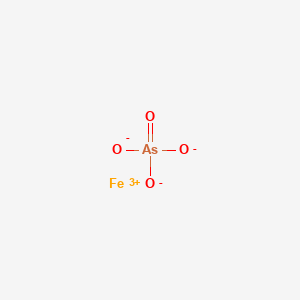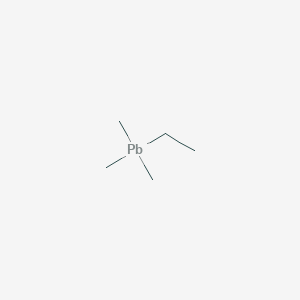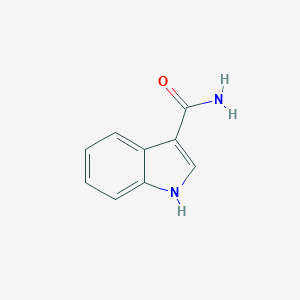
1H-吲哚-3-甲酰胺
概述
描述
1H-indole-3-carboxamide is an indole-based compound . It is a key intermediate in the synthesis of various biologically active compounds . It has been found in many synthetic drug molecules and has been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
Indole 2 and 3-carboxamides have been synthesized using various strategies . For instance, Shi et al. synthesized the indole 3-carboxamide derivatives using oxalyl chloride, DMF, and Et3N as the base . A palladium-catalyzed carbonylative cyclization of 2-ethynylanilines with nitroarenes has also been developed for the rapid synthesis of indole-3-carboxamide skeletons .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Indole derivatives have been the focus of many researchers due to their biological properties and their potential to be the target .科学研究应用
Antimicrobial Activity
1H-indole-3-carboxamide derivatives have been evaluated for their antimicrobial properties against a range of pathogens, including MRSA, Klebsiella pneumoniae, A. baumannii, Candida albicans, and Cryptococcus neoformans. These studies are crucial in the development of new treatments for resistant strains of bacteria and fungi .
Anti-inflammatory and Analgesic Properties
Indole derivatives containing carboxamide groups have been investigated for their potential anti-inflammatory and analgesic effects. This research is significant for the development of new medications that can help manage pain and inflammation with fewer side effects .
Antitubercular Activity
Compounds derived from 1H-indole-3-carboxamide have been tested for their activity against Mycobacterium tuberculosis and Mycobacterium bovis, the bacteria responsible for tuberculosis. This research is vital for finding new drugs to combat this serious infectious disease .
Renin Inhibition
Indole 3-carboxamide derivatives are valuable in inhibiting renin enzyme activity, which plays a role in regulating blood pressure. Research in this area could lead to new treatments for hypertension .
Fischer Indole Synthesis
The Fischer indole synthesis is a classic chemical reaction used to synthesize indoles. 1H-indole-3-carboxamide derivatives have been used in this synthesis to create complex indole structures, which are prevalent moieties in natural products and pharmaceuticals .
作用机制
Target of Action
1H-Indole-3-carboxamide, also known as 1H-Indole-3-carboxylic acid amide, is a compound that has been found to bind with high affinity to multiple receptors . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Mode of Action
The mode of action of 1H-Indole-3-carboxamide involves its interaction with its targets, resulting in changes in their activity. The compound’s interaction with its targets often involves the formation of hydrogen bonds due to the presence of the carboxamide moiety . This interaction can inhibit the activity of the target enzymes and proteins, leading to various biological effects .
Biochemical Pathways
1H-Indole-3-carboxamide can affect various biochemical pathways due to its broad-spectrum biological activities . Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1H-Indole-3-carboxamide can affect multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
The pharmacokinetics of 1H-Indole-3-carboxamide involves its absorption, distribution, metabolism, and excretion (ADME) properties. In vitro pharmacokinetic studies were conducted on enantiomer pairs of twelve valinate or tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) detected on the illicit drug market to investigate their physicochemical parameters and structure-metabolism relationships (SMRs) . Most tested SCRAs were cleared rapidly in vitro in pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps) .
Result of Action
The result of 1H-Indole-3-carboxamide’s action at the molecular and cellular level is the inhibition of the activity of its target enzymes and proteins . This inhibition can lead to various biological effects, depending on the specific targets and pathways involved .
安全和危害
未来方向
属性
IUPAC Name |
1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-5,11H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGKMZLPZFPAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366920 | |
| Record name | 1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-3-carboxamide | |
CAS RN |
1670-85-5 | |
| Record name | 1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90366920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do 1H-indole-3-carboxamide derivatives exert their biological effects?
A1: The specific mechanism of action depends on the substituents attached to the core scaffold. Research highlights the ability of these compounds to act as:
- Enzyme inhibitors: Certain derivatives exhibit potent inhibition of enzymes like histone methyltransferase EZH2 [], tyrosine kinases (EGFR and pp60v-src) [], and sirtuins (SIRT2) [].
- Receptor ligands: Some analogs demonstrate agonist activity at cannabinoid receptors (CB1 and CB2) [, , ], showcasing potential as cannabimimetic agents.
- Antioxidant agents: Several derivatives possess superoxide radical scavenging activity and inhibit lipid peroxidation [], suggesting potential applications in combating oxidative stress.
Q2: What are the downstream effects of 1H-indole-3-carboxamide derivatives binding to their targets?
A2: Downstream effects are target-dependent and can include:
- Modulation of gene expression: Inhibition of EZH2, a histone methyltransferase, can alter gene expression patterns, potentially impacting cancer cell growth and survival [].
- Inhibition of cell signaling: Blocking tyrosine kinase activity can disrupt signaling pathways crucial for cell proliferation, differentiation, and survival [].
- Modulation of cellular processes: Targeting sirtuins, like SIRT2, can influence various cellular processes, including aging, metabolism, and stress response [].
Q3: What is the molecular formula and weight of the parent compound, 1H-indole-3-carboxamide?
A3: The molecular formula is C9H8N2O, and the molecular weight is 160.17 g/mol.
Q4: What spectroscopic techniques are used to characterize 1H-indole-3-carboxamide derivatives?
A4: Researchers employ a combination of techniques, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR): Provides structural information and confirms the presence and position of specific atoms within the molecule [, , , , ].
- Mass spectrometry (MS): Determines the molecular weight and fragmentation patterns, aiding in structural elucidation and identification of metabolites [, , , , , , , ].
- Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrational frequencies [, , ].
Q5: How do structural modifications of 1H-indole-3-carboxamide influence its biological activity?
A5: SAR studies reveal that even subtle changes in substituents can drastically alter potency, selectivity, and the targeted biological pathway. For example:
- Substitution at the indole nitrogen (N1): Introduction of alkyl chains, such as pentyl or benzyl groups, often enhances cannabinoid receptor binding affinity [, , ].
- Modifications at the carboxamide moiety: Replacing the amide nitrogen with bulkier substituents or introducing various alkyl chains can influence enzyme inhibitory activity and selectivity [, , ].
- Halogenation: Addition of fluorine or chlorine atoms to the indole or pendant aromatic rings can modify metabolic stability, potency, and selectivity towards specific targets [, , , , ].
Q6: What are the major metabolic pathways for 1H-indole-3-carboxamide derivatives?
A6: Metabolism is predominantly hepatic and often involves:
- N-Dealkylation: Removal of alkyl groups, particularly from the indole nitrogen [, , ].
- Hydroxylation: Introduction of hydroxyl groups on the indole ring or alkyl side chains [, , , , ].
- Oxidative defluorination: Removal of fluorine atoms, particularly from fluorinated alkyl side chains [, ].
- Glucuronidation: Conjugation with glucuronic acid, enhancing water solubility and facilitating excretion [, ].
Q7: How do drug transporters affect the pharmacokinetics of 1H-indole-3-carboxamide derivatives?
A7: Some derivatives, like CP-615,003, are substrates for P-glycoprotein (P-gp), an efflux transporter at the blood-brain barrier []. P-gp efflux can limit brain penetration, impacting CNS exposure and potentially requiring higher doses or alternative delivery strategies to achieve therapeutic concentrations.
Q8: What analytical methods are employed to quantify 1H-indole-3-carboxamide derivatives in biological matrices?
A8: Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently employed, offering high sensitivity and selectivity for quantifying both parent compounds and metabolites in complex biological samples [, , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) is also utilized, particularly for volatile derivatives [, , , , ].
Q9: What quality control measures are crucial during the development and analysis of 1H-indole-3-carboxamide derivatives?
A9: Rigorous quality control is paramount, encompassing:
- Analytical method validation: Ensuring accuracy, precision, specificity, and sensitivity of the chosen analytical methods [].
Q10: What is known about the environmental impact of 1H-indole-3-carboxamide derivatives?
A10: While research is ongoing, the increasing detection of these compounds and their metabolites in wastewater effluents raises concerns about their persistence and potential ecotoxicological effects []. Further investigation into their degradation pathways and potential for bioaccumulation is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

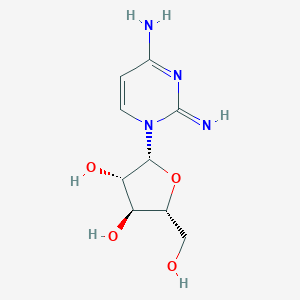
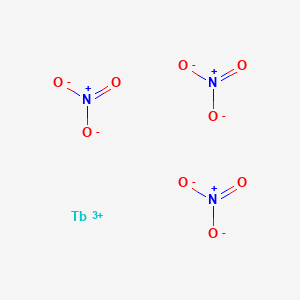
![4-Chloro-5-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B167712.png)
![Thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B167717.png)
